

Performance comparison of sodium phosphate and MOPS buffer for RNA analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium phosphate dibasic dodecahydrate*

Cat. No.: *B158122*

[Get Quote](#)

A Comparative Guide to Sodium Phosphate and MOPS Buffers for RNA Analysis

For researchers, scientists, and drug development professionals, the integrity and accurate analysis of RNA are paramount. A critical step in many RNA analysis workflows is denaturing agarose gel electrophoresis, a fundamental technique for assessing RNA quality and size. The choice of buffer system for this process can significantly impact the reliability and outcome of experiments. This guide provides an objective comparison of the two most prevalent buffer systems: the MOPS (3-(N-morpholino)propanesulfonic acid)-formaldehyde system and the sodium phosphate-glyoxal system.

While MOPS buffer is widely considered the gold standard for denaturing RNA electrophoresis, the sodium phosphate system offers a viable alternative with its own set of advantages. This comparison will delve into the performance characteristics, experimental protocols, and key considerations for each system to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: MOPS vs. Sodium Phosphate

The selection between these two buffer systems often comes down to a trade-off between established reliability and considerations of procedural safety and simplicity. MOPS, paired with

the denaturant formaldehyde, is a well-documented and trusted method that consistently provides good resolution for a broad range of RNA sizes.[1] The sodium phosphate system, utilizing glyoxal as the denaturant, is a common alternative that avoids the higher toxicity of formaldehyde.[2][3]

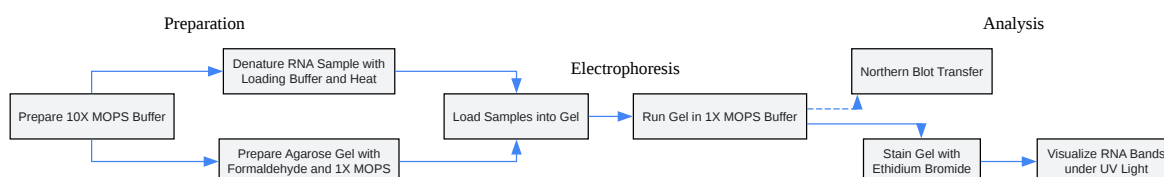
Feature	MOPS-Formaldehyde System	Sodium Phosphate-Glyoxal System
Primary Application	Denaturing agarose gel electrophoresis for RNA integrity and Northern blotting. [1][4]	Denaturing agarose gel electrophoresis for RNA integrity and Northern blotting. [5][6]
Denaturing Agent	Formaldehyde	Glyoxal
Buffering pH	~7.0[1]	~7.0[6][7]
Performance	Reliable, good resolution of a wide range of RNA sizes.[1]	Provides sharp bands; effective for sizing mRNA.[2][5]
Key Advantages	- Gold standard with extensive documentation and troubleshooting literature.[1] - Consistent and reproducible results.	- Lower toxicity of glyoxal compared to formaldehyde.[2] [3] - Simpler Northern blot transfer in some protocols.[2] [8]
Key Disadvantages	- Formaldehyde is toxic and requires handling in a fume hood.[9][10] - May require buffer recirculation for long runs.[9][11]	- Glyoxal adducts are reversible at pH > 7.0, may require buffer recirculation.[3] [6] - Glyoxal must be deionized before use.[3][7]

Experimental Workflows and Methodologies

The workflows for preparing and running denaturing RNA agarose gels differ significantly between the two systems, primarily in the preparation of the gel, the running buffer, and the sample denaturation process.

MOPS-Formaldehyde System Workflow

The MOPS-formaldehyde method is the most commonly used for denaturing RNA agarose gel electrophoresis.[1] The MOPS buffer maintains a stable neutral pH, which is crucial for the stability of the formaldehyde-RNA adducts, thus keeping the RNA denatured throughout the electrophoresis run.[12]

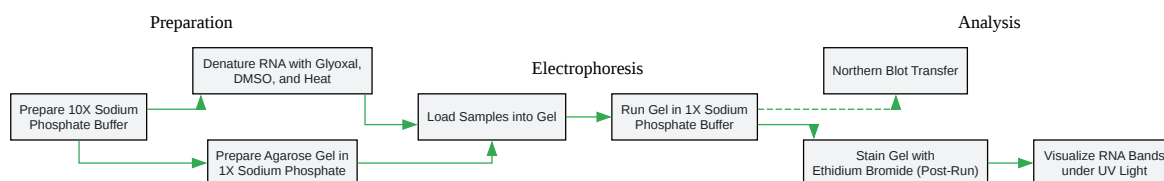


[Click to download full resolution via product page](#)

Workflow for MOPS-Formaldehyde RNA Electrophoresis.

Sodium Phosphate-Glyoxal System Workflow

The sodium phosphate-glyoxal system provides an alternative where glyoxal forms adducts with guanine residues in the RNA, preventing base pairing and maintaining a denatured state.[13] The sodium phosphate buffer is crucial for keeping the pH at or below 7.0, as the glyoxal adducts are unstable and will reverse in alkaline conditions.[5][6]



[Click to download full resolution via product page](#)

Workflow for Sodium Phosphate-Glyoxal RNA Electrophoresis.

Detailed Experimental Protocols

Below are representative protocols for each system, compiled from multiple sources.

MOPS-Formaldehyde Denaturing Agarose Gel Protocol

Materials:

- Agarose
- DEPC-treated water
- 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)[[14](#)]
- 37% Formaldehyde
- RNA samples
- RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
- Ethidium bromide or other RNA stain

Procedure:

- Gel Preparation (1.2% Agarose Gel):
 - In a fume hood, dissolve 1.2 g of agarose in 72 mL of DEPC-treated water by heating.[[14](#)]
 - Cool the solution to approximately 60°C.
 - Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[[14](#)]
 - Mix gently and pour the gel into a casting tray with the appropriate comb.
 - Allow the gel to solidify for at least 30 minutes.
- Running Buffer Preparation:

- Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.
- Sample Preparation:
 - To your RNA sample, add 2-3 volumes of RNA loading buffer.
 - Heat the samples at 65°C for 15 minutes to denature the RNA.[\[10\]](#)
 - Immediately place the samples on ice to prevent renaturation.
- Electrophoresis:
 - Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
 - Load the denatured RNA samples into the wells.
 - Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[\[1\]](#)
- Visualization:
 - Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes, or use a loading buffer containing the stain.[\[1\]](#)[\[14\]](#)
 - Destain in 1X MOPS buffer for 30 minutes if necessary.
 - Visualize the RNA bands under UV illumination.

Sodium Phosphate-Glyoxal Denaturing Agarose Gel Protocol

Materials:

- Agarose
- DEPC-treated water
- 10X Sodium Phosphate buffer (0.1 M NaH₂PO₄, pH 7.0)[\[7\]](#)
- Deionized 6 M Glyoxal

- Dimethylsulfoxide (DMSO)
- RNA samples
- Glyoxal loading buffer (50% glycerol, 0.01 M NaH_2PO_4 pH 7.0, 0.4% bromophenol blue)[7]

Procedure:

- Gel Preparation (1.0% - 1.4% Agarose Gel):
 - Dissolve the appropriate amount of agarose in 1X sodium phosphate buffer by heating.[7]
 - Cool the solution to approximately 60°C.
 - Pour the gel into a casting tray with the appropriate comb. Note that the gel and running buffer do not contain the denaturant.[13]
 - Allow the gel to solidify for at least 30 minutes.
- Running Buffer Preparation:
 - Prepare 1X Sodium Phosphate running buffer by diluting the 10X stock with DEPC-treated water.
- Sample Preparation:
 - In a sterile tube, mix: RNA (up to 20 μg), 2.7 μl of 6 M deionized glyoxal, 8.0 μl of DMSO, and 1.6 μl of 0.1 M NaH_2PO_4 (pH 7.0).[7]
 - Incubate the RNA solution at 50°C for 60 minutes.[7]
 - Cool the sample to 20°C and add 4 μl of sterile glyoxal loading buffer.
- Electrophoresis:
 - Place the gel in the electrophoresis tank and cover it with 1X Sodium Phosphate running buffer.
 - Load the samples immediately after adding the loading buffer.

- Run the gel at 3-4 V/cm. Buffer recirculation is often recommended to maintain a stable pH.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Visualization:
 - Stain the gel with ethidium bromide (0.5 µg/mL in water) after the run, as glyoxal can react with the dye.[\[7\]](#)
 - Destain and visualize under UV illumination.

Downstream Applications and Considerations

Both systems are compatible with Northern blotting, a common downstream application.[\[4\]](#)[\[5\]](#)

For the MOPS-formaldehyde system, it is crucial to wash the gel with water to remove formaldehyde before transferring the RNA to the membrane, as formaldehyde can interfere with the binding of RNA to nitrocellulose.[\[9\]](#)[\[10\]](#) Some protocols for the sodium phosphate-glyoxal system suggest a more direct transfer to the membrane, followed by removal of the glyoxal adducts with a high pH buffer.[\[2\]](#)[\[8\]](#)

For enzymatic downstream applications such as RT-qPCR, it is generally advisable to purify the RNA from the gel to remove any residual denaturants and buffer components that could inhibit enzymes. While there is a lack of direct comparative studies, glyoxal has been shown to be compatible with reverse transcription after its removal, and it may be less damaging to RNA than formaldehyde.[\[15\]](#)

Conclusion

The choice between the MOPS-formaldehyde and sodium phosphate-glyoxal buffer systems for RNA analysis depends on the specific requirements of the experiment, available laboratory equipment, and safety considerations.

- The MOPS-formaldehyde system remains the well-established gold standard, offering high reliability and resolution. It is the preferred choice for many labs due to its extensive documentation and predictable performance, despite the safety precautions required for handling formaldehyde.[\[1\]](#)

- The sodium phosphate-glyoxal system is a strong alternative, particularly for researchers seeking to avoid the toxicity of formaldehyde. It can provide sharp, well-resolved RNA bands and may offer a more streamlined workflow for certain downstream applications like Northern blotting.[2][5] Careful attention to maintaining the correct pH during electrophoresis is critical for success with this method.[3][6]

Ultimately, both systems, when performed correctly, are effective for the analysis of RNA integrity. Researchers should weigh the established history and reliability of the MOPS-formaldehyde system against the safety advantages and procedural nuances of the sodium phosphate-glyoxal system to make an informed decision that best suits their research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Gel Electrophoresis of RNA & Post Electrophoretic Analysis - National Diagnostics [nationaldiagnostics.com]
- 4. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Useful Protocols | Woodson Lab | Johns Hopkins University [sites.krieger.jhu.edu]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Northern Blots – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 10. Fan Northern Blot Protocol | Fan Research Lab [fan.genetics.ucla.edu]
- 11. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 13. Denaturation and electrophoresis of RNA with glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Performance comparison of sodium phosphate and MOPS buffer for RNA analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158122#performance-comparison-of-sodium-phosphate-and-mops-buffer-for-rna-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com